Methyl 3-(phenyldisulfanyl)propanoate
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Overview
Description
Methyl 3-(phenyldisulfanyl)propanoate: is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions:
Claisen Condensation Reaction: One common method to synthesize methyl 3-(phenyldisulfanyl)propanoate involves the Claisen condensation reaction. This reaction typically requires an ester and a ketone or another ester in the presence of a strong base such as sodium ethoxide.
Thiol-Ester Exchange Reaction: Another method involves the thiol-ester exchange reaction where a thiol reacts with an ester in the presence of a catalyst to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen condensation reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 3-(phenyldisulfanyl)propanoate involves its ability to undergo redox reactions. The disulfide bond can be cleaved to form thiol groups, which can then participate in various biochemical pathways. This property makes it useful in studying redox biology and developing redox-active drugs .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(phenylthio)propanoate: Similar structure but with a single sulfur atom instead of a disulfide bond.
Ethyl 3-(phenyldisulfanyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(phenylsulfonyl)propanoate: Contains a sulfone group instead of a disulfide bond.
Uniqueness: : Methyl 3-(phenyldisulfanyl)propanoate is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly useful in applications requiring redox modulation, unlike its analogs which may not have the same redox activity .
Properties
CAS No. |
91625-12-6 |
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Molecular Formula |
C10H12O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
methyl 3-(phenyldisulfanyl)propanoate |
InChI |
InChI=1S/C10H12O2S2/c1-12-10(11)7-8-13-14-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LOLZHEHUIZAFSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCSSC1=CC=CC=C1 |
Origin of Product |
United States |
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